2-((4-hydroxy-1-(o-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)-1-(4-methoxyphenyl)ethanone
Description
This compound features a pyrazolo[3,4-d]pyrimidine core, a heterocyclic scaffold prevalent in medicinal chemistry due to its structural mimicry of purine bases. Key substituents include:
- 1-(o-tolyl) group: An ortho-methyl-substituted phenyl ring, increasing lipophilicity and steric bulk.
Synthetic routes for analogs (e.g., compounds 2–10 in ) involve reacting a pyrazolo-pyrimidinone monopotassium salt with substituted phenacyl chlorides in ethanol under reflux . The target compound likely follows a similar pathway, tailored to its specific substituents.
Properties
IUPAC Name |
6-[2-(4-methoxyphenyl)-2-oxoethyl]sulfanyl-1-(2-methylphenyl)-5H-pyrazolo[3,4-d]pyrimidin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18N4O3S/c1-13-5-3-4-6-17(13)25-19-16(11-22-25)20(27)24-21(23-19)29-12-18(26)14-7-9-15(28-2)10-8-14/h3-11H,12H2,1-2H3,(H,23,24,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZPSZDPVLGSDNPT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1N2C3=C(C=N2)C(=O)NC(=N3)SCC(=O)C4=CC=C(C=C4)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18N4O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
406.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
2-((4-hydroxy-1-(o-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)-1-(4-methoxyphenyl)ethanone is a compound of interest due to its potential biological activities, particularly in the fields of anti-cancer and anti-tubercular research. This article synthesizes available data on its biological activity, including mechanisms of action, efficacy against various pathogens, and potential therapeutic applications.
- Molecular Formula : C21H18N4O3S
- Molecular Weight : 406.46 g/mol
- CAS Number : 922841-79-0
- IUPAC Name : 6-[2-(4-methoxyphenyl)-2-oxoethyl]sulfanyl-1-(2-methylphenyl)-5H-pyrazolo[3,4-d]pyrimidin-4-one
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets involved in cellular signaling pathways. The pyrazolo[3,4-d]pyrimidine scaffold has been shown to exhibit various pharmacological effects:
- Inhibition of Enzymes : Compounds containing the pyrazolo[3,4-d]pyrimidine structure have been reported to inhibit phosphodiesterase enzymes, which play a crucial role in cellular signaling and inflammation pathways .
- Antimicrobial Activity : The compound has demonstrated significant activity against Mycobacterium tuberculosis, with studies indicating an IC50 range that suggests it may serve as a lead compound for developing new anti-tubercular agents .
- Anticancer Properties : Research indicates that derivatives of pyrazolo[3,4-d]pyrimidines can induce apoptosis in cancer cells by activating caspases and affecting cell cycle progression .
Efficacy Against Mycobacterium tuberculosis
A study evaluating various pyrazolo[3,4-d]pyrimidine derivatives found that certain compounds exhibited IC90 values ranging from 3.73 to 40.32 μM against Mycobacterium tuberculosis H37Ra . The compound is hypothesized to have similar or enhanced activity based on its structural characteristics.
Anticancer Activity
In vitro studies have shown that related compounds can inhibit cell proliferation across different cancer cell lines. For instance, one study reported GI50 values (the concentration required to inhibit cell growth by 50%) below 5.0 μM for several derivatives against multiple cancer types . The specific activity of this compound remains to be fully characterized but is anticipated to follow similar trends.
Case Studies
- Anti-tubercular Activity : A series of substituted pyrazolo[3,4-d]pyrimidines were synthesized and tested for anti-tubercular properties. The most potent compounds showed significant inhibition at micromolar concentrations .
- Cytotoxicity Assessment : Compounds derived from the pyrazolo[3,4-d]pyrimidine scaffold were evaluated for cytotoxicity on human embryonic kidney cells (HEK-293). Results indicated low toxicity levels, suggesting a favorable therapeutic index for further development .
Scientific Research Applications
Scientific Research Applications of 2-((4-hydroxy-1-(o-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)-1-(4-methoxyphenyl)ethanone
This compound is a research compound with potential biological activities, especially in anti-cancer and anti-tubercular research. It has a molecular formula of C21H18N4O3S and a molecular weight of 406.46 g/mol. This compound is relevant in scientific research due to its interaction with molecular targets involved in cellular signaling pathways.
Biological Activities and Mechanisms
The pyrazolo[3,4-d]pyrimidine structure in this compound exhibits various pharmacological effects.
Inhibition of Enzymes Pyrazolo[3,4-d]pyrimidine compounds can inhibit phosphodiesterase enzymes, which are important in cellular signaling and inflammation pathways.
Antimicrobial Activity This compound has shown activity against Mycobacterium tuberculosis, suggesting it could be a lead compound for new anti-tubercular agents.
Anticancer Properties Derivatives of pyrazolo[3,4-d]pyrimidines can induce apoptosis in cancer cells by activating caspases and affecting cell cycle progression.
Efficacy Against Mycobacterium Tuberculosis
Studies of pyrazolo[3,4-d]pyrimidine derivatives have found IC90 values (concentration for 90% inhibition) ranging from 3.73 to 40.32 μM against Mycobacterium tuberculosis H37Ra. The compound is expected to have similar or enhanced activity due to its structural characteristics.
Anticancer Activity
In vitro studies show that related compounds can inhibit cell proliferation across different cancer cell lines. For example, one study reported GI50 values (concentration required to inhibit cell growth by 50%) below 5.0 μM for several derivatives against multiple cancer types. The specific activity of this compound is still being researched but is expected to show similar trends.
Case Studies
Anti-tubercular Activity A study synthesized and tested substituted pyrazolo[3,4-d]pyrimidines for anti-tubercular properties, with the most potent compounds showing significant inhibition at micromolar concentrations.
Cytotoxicity Assessment Compounds derived from the pyrazolo[3,4-d]pyrimidine scaffold were evaluated for cytotoxicity on human embryonic kidney cells (HEK-293). The results showed low toxicity levels, suggesting a favorable therapeutic index for further development.
Comparison with Similar Compounds
Table 1: Key Structural Features and Inferred Properties
Substituent Effects on Physicochemical Properties
- Electron-Donating Groups: The 4-methoxy in the ethanone moiety may stabilize charge transfer interactions, contrasting with electron-withdrawing groups (e.g., fluorine in ) that alter binding affinity .
- Hydrogen Bonding: The 4-hydroxy group offers stronger H-bonding than non-polar substituents, possibly enhancing target engagement in polar active sites.
Metabolic and Stability Considerations
- Thioether vs. Thiazolo : The thioether in the target compound may resist oxidation better than thiazolo rings, which are prone to ring-opening under acidic conditions .
- Methoxy vs. Hydroxy: The 4-methoxy group in the ethanone moiety could reduce phase I metabolism compared to hydroxylated analogs, which are susceptible to glucuronidation .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
